REACTION_CXSMILES
|
[CH3:1][C@:2]12[C:10](=[O:11])[CH2:9][C@H:5]([C:6]1([CH3:8])[CH3:7])[CH2:4][CH2:3]2.C[C@@]12C(=O)C[C@@H](C1(C)C)CC2.[N:23](OCCC(C)C)=O.[Na].[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[NH2:23][CH:9]1[CH:5]2[C:6]([CH3:7])([CH3:8])[C:2]([CH3:1])([CH2:3][CH2:4]2)[CH:10]1[OH:11] |f:4.5.6.7.8.9,^1:30|
|
Name
|
D-camphor
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@]12CC[C@@H](C1(C)C)CC2=O
|
Name
|
L-camphor
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@]12CC[C@H](C1(C)C)CC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
These compounds can be synthesized
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(C2(CCC1C2(C)C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |